molecular formula C15H22N2O7 B4006035 N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B4006035
M. Wt: 342.34 g/mol
InChI Key: OWTUSXOFUAOICG-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an aromatic nitro group and an oxalic acid moiety

Scientific Research Applications

N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine typically involves a multi-step process. One common route includes the reaction of 4-methyl-2-nitrophenol with an appropriate alkylating agent to form the corresponding ether. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired amine compound. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aromatic ring can undergo electrophilic substitution reactions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of substituted aromatic compounds.

    Substitution: Various substituted amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propanamine ethanedioate
  • N-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]butan-1-amine

Uniqueness

Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.C2H2O4/c1-3-4-7-14-8-9-18-13-6-5-11(2)10-12(13)15(16)17;3-1(4)2(5)6/h5-6,10,14H,3-4,7-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTUSXOFUAOICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=C(C=C1)C)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid
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N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid
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N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid
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N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid
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N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid
Reactant of Route 6
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N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid

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